

Lometraline: A Technical Guide to its Chemical Properties and Developmental Context

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Compound of Interest

Compound Name: *Lometraline*

Cat. No.: *B1675045*

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Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative originally developed by Pfizer. Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, it was later investigated as an antidepressant and anxiolytic. Although clinical studies did not demonstrate significant psychoactivity at the doses tested, leading to the suspension of its development, the chemical scaffold of **lometraline** proved foundational. Further structural modifications of **lometraline** led to the discovery of tametraline, a potent dopamine and norepinephrine reuptake inhibitor, and subsequently to the widely-used selective serotonin reuptake inhibitor (SSRI), sertraline. This guide provides a detailed overview of the known chemical properties of **lometraline**, supplemented with data from its close structural analog, sertraline, where direct experimental data for **lometraline** is unavailable. It also includes representative experimental protocols for the synthesis and analysis of related aminotetralin compounds and discusses the likely signaling pathways investigated during its development.

Chemical and Physical Properties

Quantitative data for the chemical and physical properties of **lometraline** are not extensively available in the peer-reviewed literature, likely due to its early stage of developmental discontinuation. The following tables summarize available computed data for **lometraline** and experimental data for its close structural analog, sertraline, for comparative purposes.

Table 1: Chemical Identifiers

Identifier	Lometraline	Lometraline Hydrochloride
IUPAC Name	8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine	8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Synonyms	CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-aminotetralin	CP-14,368-1, Lometraline HCl
CAS Number	39951-65-0	34552-78-8
Molecular Formula	C ₁₃ H ₁₈ ClNO	C ₁₃ H ₁₉ Cl ₂ NO
Molar Mass	239.74 g·mol ⁻¹	276.20 g/mol

Table 2: Physicochemical Properties

Property	Lometraline (Computed)	Sertraline (Experimental)
Melting Point	Data not available	243-245 °C (hydrochloride salt)
pKa	Data not available	9.47
LogP	3.1	3.6
Solubility	Data not available	Water: 3.8 mg/mL (hydrochloride salt)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **lometraline** are not publicly available. However, based on the synthesis of its successor compound, sertraline, and general methods for aminotetralin derivatives, representative protocols can be outlined.

Representative Synthesis of a 1-Aminotetralin Scaffold

The synthesis of 1-aminotetralin derivatives often involves the reductive amination of a corresponding tetralone. The following is a representative procedure based on the synthesis of sertraline, a closely related compound.

Step 1: Formation of the Imine Intermediate A mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, an appropriate solvent such as methanol, and an excess of methylamine is subjected to conditions that facilitate the formation of the corresponding N-methylimine. This reaction is often carried out under pressure and at elevated temperatures.

Step 2: Stereoselective Reduction The formed imine is then reduced to the amine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity for the desired cis-isomer.

Step 3: Purification and Salt Formation The resulting amine is purified, often by crystallization. To obtain the hydrochloride salt, the purified free base is treated with hydrochloric acid in a suitable solvent.

Representative Analytical Method: HPLC-UV

The purity and concentration of aminotetralin compounds are commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a representative method for the analysis of sertraline and its related substances.

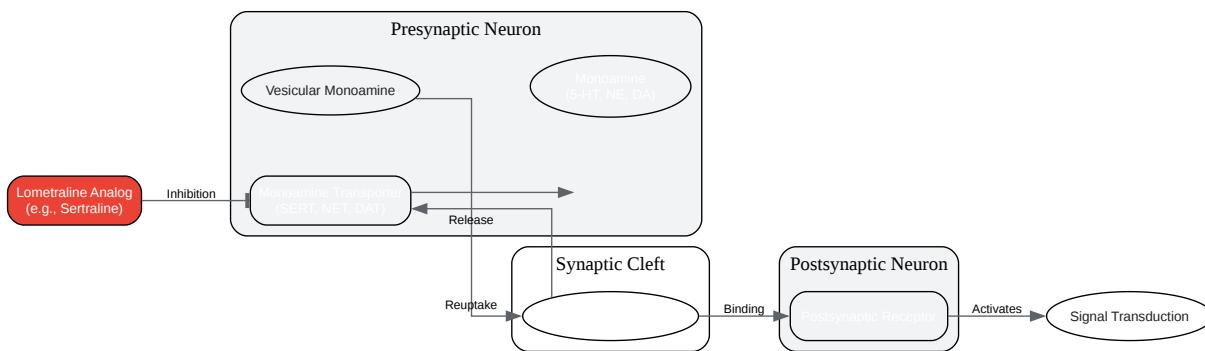
- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic modifier (e.g., methanol) in an isocratic elution. A typical ratio would be in the range of 30:70 to 40:60 (buffer:methanol).
- **Flow Rate:** 1.0 mL/min.
- **Detection Wavelength:** 220 nm.
- **Column Temperature:** 50 °C.

- Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent mixture to an appropriate concentration.

Signaling Pathways and Mechanism of Action

Lometraline was investigated as a potential antidepressant and anxiolytic. Given its structural similarity to and its role as a precursor in the development of monoamine reuptake inhibitors, it is highly probable that **lometraline** was evaluated for its ability to modulate the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter systems. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of the neurotransmitter in the synapse, which is a common mechanism of action for many antidepressant medications.

Although **lometraline** itself was found to be inactive, its chemical structure served as a template for the development of tametraline, a potent inhibitor of dopamine and norepinephrine reuptake, and subsequently sertraline, a selective serotonin reuptake inhibitor (SSRI).

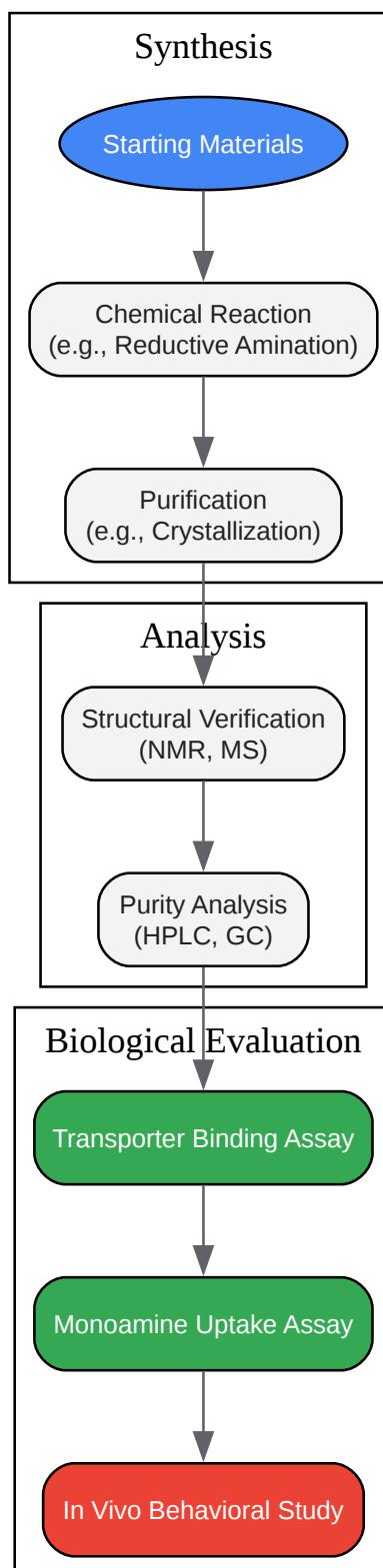


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Caption: Hypothetical signaling pathway for a **lometraline** analog.

Experimental and Logical Workflows

The development and analysis of a compound like **lometraline** would follow a structured workflow, from synthesis to characterization and biological evaluation.



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Caption: A generalized workflow for the synthesis and evaluation of a **lometraline**-like compound.

Conclusion

Lometraline stands as a noteworthy example of a compound that, while not clinically successful in its own right, provided the crucial chemical framework for the development of highly successful therapeutics. Its investigation as a potential psychotropic agent targeting monoamine systems paved the way for the creation of tametraline and sertraline. The information presented in this guide, combining the limited direct data on **lometraline** with more extensive data from its close analog sertraline, offers a comprehensive technical overview for researchers in the field of medicinal chemistry and drug development. The provided representative experimental protocols and elucidated signaling pathways offer a practical context for understanding the development and evaluation of aminotetralin-based compounds.

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